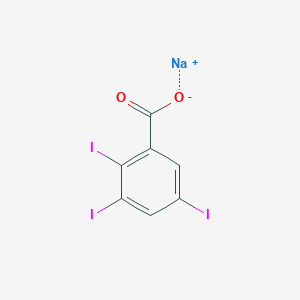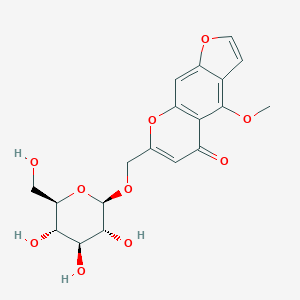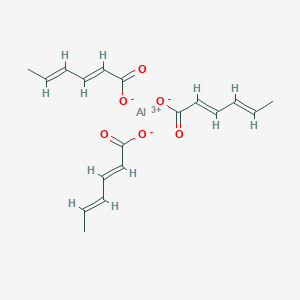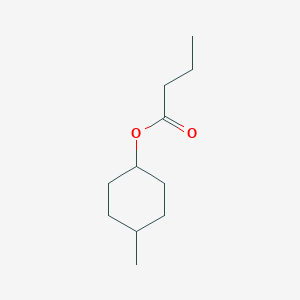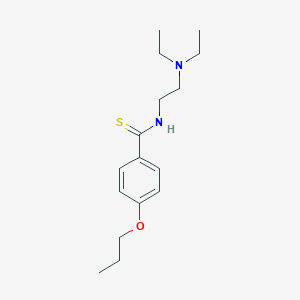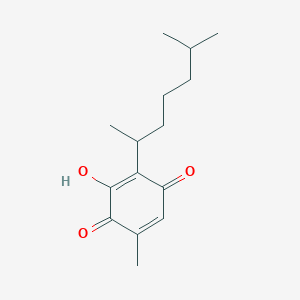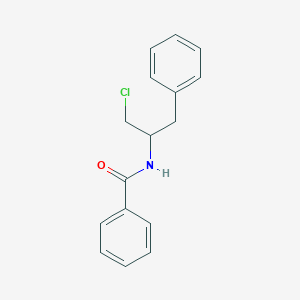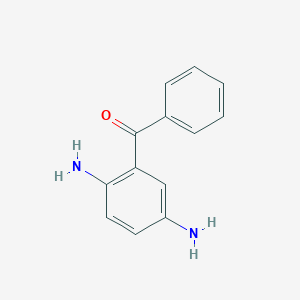
2,5-Diaminobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminobenzophenone (DABP) is a chemical compound that belongs to the class of organic compounds known as benzophenones. It is a yellow to orange crystalline powder that is soluble in water and organic solvents. DABP has been used in a wide range of scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 2,5-Diaminobenzophenone is not fully understood. However, it has been suggested that 2,5-Diaminobenzophenone inhibits the activity of enzymes by binding to the active site of the enzyme and disrupting its function. 2,5-Diaminobenzophenone has also been shown to bind to proteins and nucleic acids, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
2,5-Diaminobenzophenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property of 2,5-Diaminobenzophenone has led to its use in the development of skin whitening agents. 2,5-Diaminobenzophenone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This property of 2,5-Diaminobenzophenone has led to its use in the development of drugs for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Diaminobenzophenone in lab experiments is its ability to inhibit the activity of enzymes. This property of 2,5-Diaminobenzophenone has led to its use in the study of enzyme kinetics and the development of new drugs. Additionally, 2,5-Diaminobenzophenone has been shown to be a fluorescent probe for the detection of proteins and nucleic acids, making it a useful tool in the investigation of protein-protein interactions. However, one of the limitations of using 2,5-Diaminobenzophenone in lab experiments is its potential toxicity. 2,5-Diaminobenzophenone has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For the use of 2,5-Diaminobenzophenone in scientific research include the development of new drugs, investigation of protein-protein interactions, and further investigation of its toxicity.
Méthodes De Synthèse
2,5-Diaminobenzophenone can be synthesized through various methods, including the reaction of 2,5-dichlorobenzophenone with ammonia, the reaction of 2,5-dichlorobenzophenone with hydrazine, and the reaction of 2,5-dichlorobenzophenone with sodium azide. The most commonly used method for the synthesis of 2,5-Diaminobenzophenone is the reaction of 2,5-dichlorobenzophenone with ammonia. This method involves the reaction of 2,5-dichlorobenzophenone with an excess of aqueous ammonia at a high temperature and pressure, resulting in the formation of 2,5-Diaminobenzophenone.
Applications De Recherche Scientifique
2,5-Diaminobenzophenone has been used in a wide range of scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. 2,5-Diaminobenzophenone has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Additionally, 2,5-Diaminobenzophenone has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propriétés
Numéro CAS |
18330-94-4 |
|---|---|
Nom du produit |
2,5-Diaminobenzophenone |
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
Clé InChI |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Synonymes |
2,5-diaminobenzophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)




